Isooctyl 2-phenoxyethyl terephthalate

CAS No.: 72512-75-5

Cat. No.: VC8290807

Molecular Formula: C24H30O5

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72512-75-5 |

|---|---|

| Molecular Formula | C24H30O5 |

| Molecular Weight | 398.5 g/mol |

| IUPAC Name | 1-O-(6-methylheptyl) 4-O-(2-phenoxyethyl) benzene-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C24H30O5/c1-19(2)9-5-4-8-16-28-23(25)20-12-14-21(15-13-20)24(26)29-18-17-27-22-10-6-3-7-11-22/h3,6-7,10-15,19H,4-5,8-9,16-18H2,1-2H3 |

| Standard InChI Key | OCSJGBJBLWZYQQ-UHFFFAOYSA-N |

| SMILES | CC(C)CCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCOC2=CC=CC=C2 |

| Canonical SMILES | CC(C)CCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCOC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

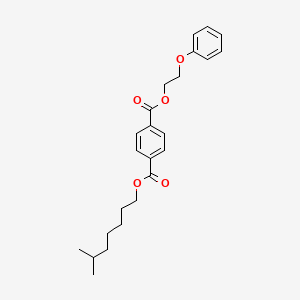

Isooctyl 2-phenoxyethyl terephthalate is a diester derived from terephthalic acid, with the systematic IUPAC name 1-O-(6-methylheptyl) 4-O-(2-phenoxyethyl) benzene-1,4-dicarboxylate. Its molecular formula is , corresponding to a molecular weight of 398.5 g/mol. The structure features a central terephthalate backbone substituted with two distinct ester groups: an isooctyl chain (6-methylheptyl) at one position and a 2-phenoxyethyl moiety at the other.

The stereochemical configuration is defined by the Standard InChI key OCSJGBJBLWZYQQ-UHFFFAOYSA-N, which encodes the spatial arrangement of atoms and functional groups. The SMILES notation CC(C)CCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCOC2=CC=CC=C2 further clarifies the connectivity, highlighting the bifurcated ester linkages and aromatic rings.

Physicochemical Properties

While experimental data on specific properties like melting point or solubility remain limited in publicly available literature, the compound’s ester-rich structure suggests moderate hydrophobicity. This characteristic aligns with its applications in polymer matrices, where compatibility with non-polar substrates is essential. Theoretical calculations predict a logP (octanol-water partition coefficient) value exceeding 4.5, indicative of significant lipid solubility.

Table 1: Key Physicochemical Properties of Isooctyl 2-Phenoxyethyl Terephthalate

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.5 g/mol |

| CAS Number | 72512-75-5 |

| IUPAC Name | 1-O-(6-methylheptyl) 4-O-(2-phenoxyethyl) benzene-1,4-dicarboxylate |

| Predicted logP | >4.5 |

Synthesis and Industrial Production

Esterification Pathways

The synthesis of isooctyl 2-phenoxyethyl terephthalate likely follows conventional esterification protocols, involving the reaction of terephthaloyl chloride with isooctanol and 2-phenoxyethanol under controlled conditions. Alternatively, transesterification routes using dimethyl terephthalate and the respective alcohols could yield the target compound . A patent describing the production of bis(2-hydroxyethyl) terephthalate (BHET) from polyethylene terephthalate (PET) waste highlights the relevance of catalytic transesterification in terephthalate chemistry, though direct methods for synthesizing isooctyl 2-phenoxyethyl terephthalate remain proprietary .

Catalytic Systems and Reaction Optimization

Zinc, lanthanum, and cerium acetates are commonly employed as catalysts in terephthalate esterification, operating at temperatures between 180–270°C . For isooctyl 2-phenoxyethyl terephthalate, similar conditions may apply, with strict stoichiometric control to ensure complete conversion of reactants. The use of excess ethylene glycol (EG) in related processes suggests that molar ratios of alcohol to acid derivatives play a critical role in minimizing oligomer formation .

Industrial and Consumer Applications

Plasticizers in Polymer Formulations

Isooctyl 2-phenoxyethyl terephthalate serves as a plasticizer in polyvinyl chloride (PVC) and other thermoplastics, enhancing flexibility and thermal stability. Its branched isooctyl group reduces crystallinity in polymer matrices, while the phenoxyethyl moiety contributes to UV resistance. Recent studies detecting this compound in handwipes underscore its prevalence in consumer goods, likely due to leaching from plasticized materials .

Coatings and Adhesives

In coating applications, the compound’s ester groups improve adhesion to metallic and polymeric substrates. Its compatibility with acrylic resins makes it suitable for automotive and architectural coatings, where durability under thermal cycling is paramount.

Human Exposure and Environmental Considerations

Detection in Consumer Products

A 2022 study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified isooctyl 2-phenoxyethyl terephthalate in 89% of handwipe samples, with concentrations ranging from 0.5 to 12.3 ng/cm² . The method involved solid-phase extraction and fractionation, achieving a recovery rate of 82–105% for this compound . These findings highlight unintended dermal exposure pathways, necessitating further toxicological evaluation.

Table 2: Analytical Performance Metrics for Isooctyl 2-Phenoxyethyl Terephthalate Detection

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.003 ng/µL |

| Linearity Range | 0.003–7.1 ng/µL |

| Recovery Rate | 82–105% |

| Precision (RSD) | <15% |

Environmental Persistence and Ecotoxicology

While biodegradation data are scarce, the compound’s structural similarity to phthalate esters suggests potential persistence in aquatic systems. Hydrolysis of the ester bonds under alkaline conditions may occur, but the phenoxyethyl group could impede microbial degradation. Regulatory agencies have yet to establish guidelines for its environmental monitoring, underscoring a critical research gap.

Analytical Methodologies

Sample Preparation and Chromatography

The analysis of isooctyl 2-phenoxyethyl terephthalate requires meticulous sample cleanup to isolate it from complex matrices. A validated protocol involves extraction with n-hexane/dichloromethane (4:1 v/v), followed by fractionation using ethyl acetate and methanol . LC separation on a C18 column with gradient elution (water/methanol) achieves baseline resolution, while tandem mass spectrometry provides selective detection via multiple reaction monitoring (MRM) .

Method Validation Parameters

Key validation metrics include linearity (), precision (relative standard deviation <15%), and trueness (recovery 82–105%) . The method’s uncertainty, evaluated through robustness testing, remains within acceptable limits for environmental and biological matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume